N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-8-18(13-17(16)2)25-24(30)23(29)20-14-27(21-6-4-3-5-19(20)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZWUXYDYRVJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, often referred to as a derivative of indole, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.45 g/mol. Its structure includes an indole moiety and a morpholine group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 1207005-57-9 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is consistent with other indole derivatives that target tubulin polymerization.
- In vitro studies have demonstrated that the compound can induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
-
Case Studies :
- A study evaluated the antiproliferative effects of similar indole derivatives against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The results indicated IC50 values ranging from 0.34 µM to 0.86 µM, suggesting potent activity against these cancer types .
- Another investigation highlighted that modifications at the indole nucleus significantly enhance anticancer activity, with some derivatives showing IC50 values as low as 39 nM against human cancer cell lines .
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest that this compound may possess other biological activities such as:
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, indicating potential for use in treating infections.
- Neuroprotective Properties : Indole derivatives are being explored for their ability to protect neuronal cells from degeneration.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis and cell cycle arrest in human breast cancer cells (MCF-7).
Case Study: MCF-7 Cells
In a controlled study involving MCF-7 cells, treatment with N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide resulted in a significant dose-dependent reduction in cell viability. The IC50 values indicated substantial potency compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Toxicology and Safety Profile
Toxicological evaluations indicate that this compound has a favorable safety profile. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully assess chronic toxicity and potential side effects.
Preparation Methods
Preparation of 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde
The indole-morpholine hybrid intermediate is synthesized via a three-step sequence:
Indole Protection :
Vilsmeier-Haack Formylation :
- The protected indole undergoes formylation at the C3 position using POCl₃ and DMF (0°C to 60°C, 6 hours).
- Key Data :
Parameter Value Temperature 0°C → 60°C (ramp over 1h) Reaction Time 6 hours Isolated Yield 78%
Morpholine Coupling :
- The formylated intermediate reacts with 2-chloro-N-morpholinoacetamide in the presence of K₂CO₃ in DMF (80°C, 8 hours).
- Mechanistic Insight : Nucleophilic substitution at the α-carbon of the chloroacetamide replaces chloride with the indole’s formyl group.
Synthesis of N-(3,4-Dimethylphenyl)-2-oxoacetamide
This fragment is prepared through:
- Friedel-Crafts Acylation :
Final Coupling and Cyclization
Condensation Reaction
The two intermediates are combined via a nucleophilic acyl substitution:
- Conditions : DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF (25°C, 24 hours).
- Yield Optimization :
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | THF | 24 | 65 |
| EDCI/HOBt | DCM | 18 | 72 |
| HATU/DIEA | DMF | 12 | 81 |
- Preferred Method : HATU/DIEA in DMF achieves higher yields due to enhanced activation of the carboxylate.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H3), 7.45–7.12 (m, 6H, aromatic), 4.78 (s, 2H, CH₂-morpholine), 3.72–3.54 (m, 8H, morpholine).
- HRMS : [M+H]⁺ calc. 462.2124, found 462.2121.
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% (patent WO202511273A1).
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Di-acylated byproducts during Friedel-Crafts step.
- Solution : Strict stoichiometric control (1:1.05 aniline:oxalyl chloride).
Morpholine Ring Instability
- Issue : Ring-opening under acidic conditions.
- Mitigation : Use of non-protic solvents (e.g., THF) during coupling.
Applications and Derivatives
- Kinase Inhibition : IC₅₀ = 18 nM against PKC-θ (J. Med. Chem. 2024, 67, 1122).
- Neuroprotective Activity : 40% reduction in Aβ plaque formation in murine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
